N-[(2-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-[(2-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1115458-11-1
VCID: VC7308479
InChI: InChI=1S/C25H25ClN4O2S/c1-3-13-30-24(32)23-22(19(15-29(23)2)17-9-5-4-6-10-17)28-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15H,3,13-14,16H2,1-2H3,(H,27,31)
SMILES: CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Molecular Formula: C25H25ClN4O2S
Molecular Weight: 481.01

N-[(2-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1115458-11-1

Cat. No.: VC7308479

Molecular Formula: C25H25ClN4O2S

Molecular Weight: 481.01

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1115458-11-1

Specification

CAS No. 1115458-11-1
Molecular Formula C25H25ClN4O2S
Molecular Weight 481.01
IUPAC Name N-[(2-chlorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C25H25ClN4O2S/c1-3-13-30-24(32)23-22(19(15-29(23)2)17-9-5-4-6-10-17)28-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15H,3,13-14,16H2,1-2H3,(H,27,31)
Standard InChI Key PVHLVESVADGELU-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects its hybrid structure combining a pyrrolopyrimidine core with acetamide and chlorobenzyl substituents . Its molecular formula, C<sub>25</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>S, corresponds to a molecular weight of 481.0 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1115458-11-1
SMILESCCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
InChI KeyPVHLVESVADGELU-UHFFFAOYSA-N
logP (Predicted)3.16 (analogous to F986-0548 )

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol is available for this compound, Pfizer’s patent on pyrrolo[2,3-d]pyrimidine derivatives (US8232394) outlines methods applicable to analogous structures . Key steps include:

  • Core Formation: Cyclization of aminopyrrole intermediates with thiourea derivatives.

  • Substituent Introduction: Alkylation at the N3 position using propyl halides.

  • Sulfanyl Acetamide Coupling: Thiol-ether formation between the pyrrolopyrimidine core and chlorobenzyl acetamide .

Structural Comparison with Analogues

The compound shares a scaffold with F986-0548 (ChemDiv), which substitutes the phenyl group with 2-fluorophenyl and lacks the propyl chain .

Table 2: Comparative Analysis with Analogues

PropertyTarget CompoundF986-0548
Molecular FormulaC<sub>25</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>SC<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>3</sub>
Molecular Weight481.0 g/mol426.83 g/mol
logP3.16 (estimated)3.16
Key SubstituentsPropyl, phenyl, chlorobenzyl2-fluorophenyl, chlorobenzyl

Physicochemical Properties

Solubility and Permeability

Predicted aqueous solubility (logS = -3.82 for F986-0548 ) suggests limited solubility, necessitating formulation enhancements like salt formation or nanoemulsions. The polar surface area (73.45 Ų) indicates moderate permeability, aligning with Lipinski’s rule thresholds .

Stability and Reactivity

The thiourea linkage in the sulfanylacetamide group may confer susceptibility to oxidative degradation, requiring stability studies under varied pH and temperature conditions .

Research Gaps and Future Directions

  • Target Identification: Proteomic screening to confirm kinase targets.

  • ADMET Profiling: In vivo pharmacokinetic studies to assess bioavailability.

  • Synthetic Optimization: Scalable routes using continuous flow chemistry.

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